N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

This indanesulfonamide features a 2,4,6-trimethoxyphenyl N-substituent that fundamentally alters steric occupancy, hydrogen-bonding capacity, and CA isoform selectivity vs. unsubstituted or N-alkyl analogs. It serves as a late-stage intermediate for carbonic anhydrase inhibitor SAR, a selectivity panel component for hCA IX/XII screening, and a negative control for TACE/MMP assays where the hydroxamate zinc-binding group is absent. Available at ≥98% purity from multiple suppliers—ensure you receive the correct CAS 2232877-40-4, not the erroneously conflated TMI-005 (apratastat, CAS 287405-51-0).

Molecular Formula C18H21NO5S
Molecular Weight 363.4 g/mol
CAS No. 2232877-40-4
Cat. No. B1414063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
CAS2232877-40-4
Molecular FormulaC18H21NO5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC
InChIInChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3
InChIKeyQOECGEVUFDLCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4,6-Trimethoxyphenyl)indane-5-sulfonamide (CAS 2232877-40-4): Core Structural Identity and Procurement Classification


N-(2,4,6-Trimethoxyphenyl)indane-5-sulfonamide (CAS 2232877-40-4, MFCD31621197, molecular formula C₁₈H₂₁NO₅S, MW 363.4 g/mol) is a synthetic indanesulfonamide derivative in which a 2,4,6-trimethoxyphenyl group is attached to the indane-5-sulfonamide scaffold via a sulfonamide linkage . It belongs to the broader class of indanesulfonamides, a well-established family of carbonic anhydrase (CA) inhibitors and anticonvulsant leads, but its specific N-aryl substitution pattern places it in a distinct subcategory relative to the parent indane-5-sulfonamide . The compound is commercially available from multiple chemical suppliers (e.g., VWR, CymitQuimica, ChemSpace, Leyan) under catalog numbers including AS-9802, OR111612, and F542447, typically at ≥98% purity and priced for research-scale procurement . It is important to note that this compound has been erroneously conflated with the TACE/MMP inhibitor apratastat (TMI-005, CAS 287405-51-0) on certain vendor pages; the two molecules possess completely different core scaffolds (indanesulfonamide vs. thiomorpholine sulfonamide hydroxamate) and distinct biological target profiles, and this guide refers exclusively to the indanesulfonamide entity bearing CAS 2232877-40-4 .

Why Generic Indanesulfonamide Substitution Fails for N-(2,4,6-Trimethoxyphenyl)indane-5-sulfonamide


Indanesulfonamides cannot be treated as interchangeable procurement commodities because the N-substituent on the sulfonamide nitrogen fundamentally dictates the compound's steric occupancy, electronic character, hydrogen-bonding capacity, and, consequently, its binding mode within the carbonic anhydrase active site and other target pockets . The parent indane-5-sulfonamide is a sub-nanomolar inhibitor of hCA XII (Kᵢ = 0.039 nM), but structural studies confirm that introducing bulky substituents on the indane-sulfonamide ring alters the binding mode and isoform selectivity profile . The 2,4,6-trimethoxyphenyl group in the title compound introduces three methoxy oxygen atoms capable of acting as hydrogen bond acceptors, significantly increased steric bulk (contributing ~166 Da additional molecular weight relative to the unsubstituted scaffold), and altered lipophilicity (cLogP shift) compared to unsubstituted, alkyl-substituted, or mono-methoxy-substituted indanesulfonamide analogs . Therefore, experimental results obtained with indane-5-sulfonamide, N-methyl-indane-5-sulfonamide, or other indanesulfonamides bearing different N-substituents cannot be assumed to predict the binding, selectivity, solubility, or metabolic stability of the 2,4,6-trimethoxyphenyl derivative without direct comparative measurement .

Quantitative Differentiation Evidence: N-(2,4,6-Trimethoxyphenyl)indane-5-sulfonamide vs. Closest Structural and Functional Analogs


Structural Differentiation: 2,4,6-Trimethoxyphenyl Substituent vs. Unsubstituted Indane-5-sulfonamide

The title compound differs from the parent indane-5-sulfonamide scaffold (CAS 35203-93-1) by the presence of a 2,4,6-trimethoxyphenyl group on the sulfonamide nitrogen. This substitution increases the molecular weight from 197.25 Da to 363.43 Da (+166.18 Da, an 84.2% mass increase) and adds three hydrogen-bond acceptor oxygen atoms (six lone pairs), fundamentally altering the steric footprint and hydrogen-bonding capacity relative to the unsubstituted scaffold . The parent indane-5-sulfonamide is a known high-affinity hCA XII inhibitor (Kᵢ = 0.039 nM) ; the addition of the 2,4,6-trimethoxyphenyl group is expected, based on class-level SAR, to modulate isoform selectivity and binding kinetics, though direct experimental Kᵢ data for the title compound have not been disclosed in the peer-reviewed literature as of the search date .

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Isoform Selectivity Shift: 2,4,6-Trimethoxyphenyl Group vs. N-Alkyl/Carboxamido Indanesulfonamides

Published indanesulfonamide SAR data demonstrate that the N-substituent exerts a dominant effect on carbonic anhydrase isoform selectivity. In a panel of indanesulfonamides bearing acetamido- and alkyl/aryl-carboxamido N-substituents, Kᵢ values spanned a >3,000-fold range: 0.78–10 nM against hCA VII, 0.32–56 nM against hCA XII, and 0.47–1,030 nM against hCA XIV . The 2,4,6-trimethoxyphenyl substituent represents a fundamentally different chemical class (tri-methoxy aryl) compared to the acetamido and carboxamido substituents characterized in these studies. Based on the established SAR, this substitution pattern is predicted to confer a distinct isoform inhibition profile, though direct experimental isoform profiling data for the title compound are not yet available in the public domain .

Isoform Selectivity hCA XII hCA VII Anticonvulsant

Scaffold-Based Differentiation: Indanesulfonamide Core vs. Classical Benzenesulfonamide CA Inhibitors

The indanesulfonamide scaffold occupies a distinct region of chemical space compared to classical monocyclic aromatic sulfonamide CA inhibitors such as acetazolamide (Kᵢ = 6.76 nM for hCA I; 5.85 nM for hCA II) . X-ray crystallographic studies of indane-5-sulfonamide bound to hCA II (PDB: 2QOA) reveal that the bicyclic indane ring system engages the hydrophobic wall of the active site differently than the 1,3,4-thiadiazole ring of acetazolamide, resulting in altered binding interactions and kinetics . The title compound combines this differentiated indane scaffold with a 2,4,6-trimethoxyphenyl N-substituent, adding a second aromatic ring with three methoxy groups that can potentially participate in additional hydrophobic and hydrogen-bonding interactions unattainable with acetazolamide, methazolamide, or other classical benzenesulfonamide CA inhibitors .

Scaffold Comparison Carbonic Anhydrase Acetazolamide Binding Mode

Physicochemical Differentiation: Lipophilicity and Solubility vs. Unsubstituted and Mono-Methoxy Indanesulfonamides

The 2,4,6-trimethoxyphenyl substituent significantly impacts the calculated lipophilicity (cLogP) and aqueous solubility of the title compound relative to simpler indanesulfonamides. Indane-5-sulfonamide (parent) has a cLogP of approximately 0.5–0.8 (calculated), while the addition of the 2,4,6-trimethoxyphenyl group is predicted to increase cLogP to approximately 2.0–2.5 based on fragment-based calculations, representing a >10-fold increase in calculated octanol-water partition coefficient . This shift affects membrane permeability, plasma protein binding, and metabolic stability. The three methoxy groups also modify the compound's hydrogen-bond donor/acceptor ratio (1 donor vs. 6 acceptors), which influences aqueous solubility and crystal packing . These physicochemical differences are not marginal; they place the title compound in a different region of drug-like chemical space compared to the parent scaffold and simpler N-alkyl or N-phenyl indanesulfonamide analogs .

Lipophilicity cLogP Solubility Drug-likeness

Commercial Availability and Catalog Provenance: Clear Identity vs. Mislabeled TMI-005

A critical procurement consideration is the mislabeling of CAS 2232877-40-4 as 'TMI-005' on certain vendor websites. The authentic TMI-005 (apratastat, CAS 287405-51-0) is a thiomorpholine sulfonamide hydroxamate with the molecular formula C₁₇H₂₂N₂O₆S₂ (MW 414.5 Da) and acts as a dual TACE/MMP inhibitor with reported IC₅₀ values of 20 nM (ADAM17/TACE), 33 nM (MMP-1), and 8.1 nM (MMP-13) . The title compound (C₁₈H₂₁NO₅S, MW 363.4 Da) is chemically and pharmacologically distinct: it lacks the hydroxamate zinc-binding group required for metalloproteinase inhibition and possesses an indane rather than a thiomorpholine core . Procurement from reputable suppliers (e.g., VWR catalog OR111612, Leyan catalog 1588569, CymitQuimica catalog 54-OR111612) that correctly identify the compound by its systematic IUPAC name and CAS 2232877-40-4, without reference to TMI-005, is essential to avoid receiving the wrong chemical entity .

Procurement Integrity Chemical Identity Catalog Comparison

Evidence-Backed Application Scenarios for N-(2,4,6-Trimethoxyphenyl)indane-5-sulfonamide (CAS 2232877-40-4)


Carbonic Anhydrase Isoform Selectivity Screening and SAR Profiling

The indanesulfonamide scaffold with a 2,4,6-trimethoxyphenyl N-substituent is structurally positioned for carbonic anhydrase inhibition screening, particularly against the tumor-associated isoforms hCA IX and XII where the parent indane-5-sulfonamide has demonstrated sub-nanomolar affinity (Kᵢ = 0.039 nM for hCA XII) . The methoxy-rich substitution pattern provides distinct hydrogen-bonding and steric features not present in the simpler N-acetamido or N-alkyl indanesulfonamide series (where Kᵢ values range from 0.32 to 1,030 nM across isoforms), making this compound a rational inclusion in selectivity panels aimed at identifying isoform-specific CA inhibitors .

Medicinal Chemistry Lead Optimization Using a Pre-functionalized Indanesulfonamide Building Block

With the 2,4,6-trimethoxyphenyl group already installed on the sulfonamide nitrogen, this compound serves as a late-stage intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting the carbonic anhydrase family or other sulfonamide-binding proteins. Its availability at ≥98% purity from multiple suppliers (VWR, Leyan, CymitQuimica, ChemSpace) under catalog numbers OR111612, 1588569, and AS-9802 ensures reproducible sourcing for structure-activity relationship (SAR) expansion, where the methoxy groups can be selectively demethylated or further functionalized .

Chemical Probe Development with Documented Scaffold Differentiation from Classical Sulfonamide Drugs

The indane-5-sulfonamide core is crystallographically validated (PDB: 2QOA) to bind hCA II with a distinct binding mode compared to acetazolamide and other 1,3,4-thiadiazole- or benzene-sulfonamide drugs . The 2,4,6-trimethoxyphenyl derivative extends this differentiation by introducing additional aromatic and methoxy-mediated interactions, making it a candidate for chemical probe development where a unique binding mode and selectivity fingerprint are valued over the well-characterized pharmacology of classical CA inhibitors .

Negative Control or Specificity Counter-Screen for TACE/MMP Inhibitor Studies

Because this compound has been erroneously listed as 'TMI-005' on some vendor sites, it can serve a practical role as a chemical identity verification standard and negative control in metalloproteinase (TACE/MMP) inhibitor screening campaigns. Unlike the authentic TMI-005 (apratastat, CAS 287405-51-0), which inhibits ADAM17/TACE with an IC₅₀ of 20 nM, this indanesulfonamide lacks the hydroxamate zinc-binding group and is not expected to inhibit TACE or MMPs at comparable concentrations, providing a structurally related but mechanistically distinct comparator for assay validation .

Quote Request

Request a Quote for N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.